molecular formula C10H16N4O2S B2525702 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448071-19-9

3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2525702
CAS No.: 1448071-19-9
M. Wt: 256.32
InChI Key: KKQGVEFDWRADFJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of automated reactors, continuous flow systems, and alternative solvents that are more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The morpholino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide can vary depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
  • 3-methyl-N-(2-pyridyl)benzamide hydrochloride
  • 4-methyl-N-(4-methyl-2-pyridyl)benzamide hydrochloride

Uniqueness

3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different heterocyclic rings or substituents.

Properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-8-12-10(17-13-8)9(15)11-2-3-14-4-6-16-7-5-14/h2-7H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQGVEFDWRADFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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